molecular formula C6H5F2N3O3 B10908101 [1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde

[1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde

Cat. No.: B10908101
M. Wt: 205.12 g/mol
InChI Key: ZXTIMQQGTHWAKB-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde: is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to the pyrazole ring, along with an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde involves its interaction with specific molecular targets. For example, in herbicidal applications, it inhibits the enzyme protoporphyrinogen IX oxidase, which is crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the difluoromethyl and acetaldehyde groups in [1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H5F2N3O3

Molecular Weight

205.12 g/mol

IUPAC Name

2-[2-(difluoromethyl)-4-nitropyrazol-3-yl]acetaldehyde

InChI

InChI=1S/C6H5F2N3O3/c7-6(8)10-4(1-2-12)5(3-9-10)11(13)14/h2-3,6H,1H2

InChI Key

ZXTIMQQGTHWAKB-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1[N+](=O)[O-])CC=O)C(F)F

Origin of Product

United States

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